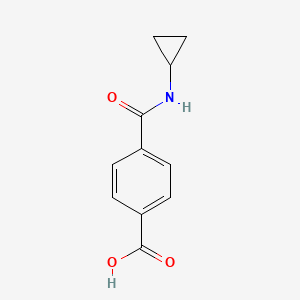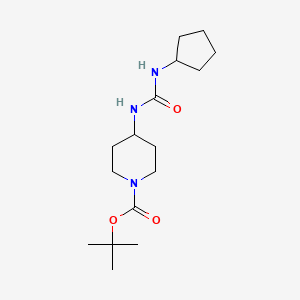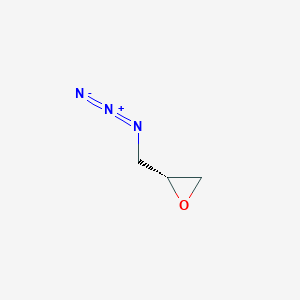
(2R)-2-(azidomethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Azidomethyl)oxirane is a chiral epoxide compound characterized by the presence of an azido group attached to the oxirane ring
Applications De Recherche Scientifique
®-2-(Azidomethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Orientations Futures
The future directions for compounds like “®-2-(Azidomethyl)oxirane” could involve further exploration of their synthesis, reactivity, and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . Additionally, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that are capable of interrogating extended protein interfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Azidomethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.
Azidation Reaction: The hydroxyl group of ®-glycidol is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF).
Epoxidation: The resulting azido alcohol is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form ®-2-(Azidomethyl)oxirane.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-(Azidomethyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized products.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base (e.g., triethylamine) can be used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the azido group.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Ring-Opening Reactions: Formation of diols or other functionalized alcohols.
Reduction: Formation of primary amines.
Comparaison Avec Des Composés Similaires
(S)-2-(Azidomethyl)oxirane: The enantiomer of ®-2-(Azidomethyl)oxirane, with similar reactivity but different stereochemistry.
2-(Azidomethyl)oxirane: The racemic mixture of both ®- and (S)-enantiomers.
2-(Bromomethyl)oxirane: A similar compound where the azido group is replaced by a bromine atom.
Uniqueness: ®-2-(Azidomethyl)oxirane is unique due to its chiral nature and the presence of both an azido group and an oxirane ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry.
Propriétés
IUPAC Name |
(2R)-2-(azidomethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGDEOQBIUNTR-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

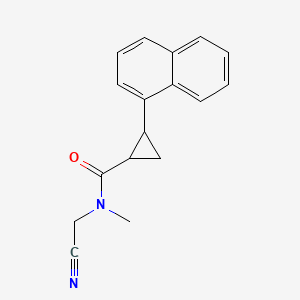


![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2355838.png)

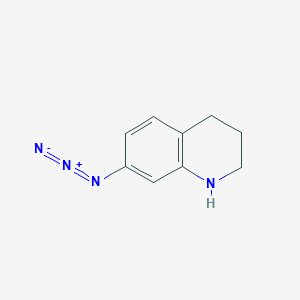

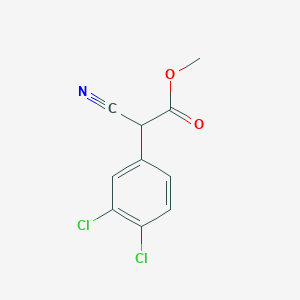
![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
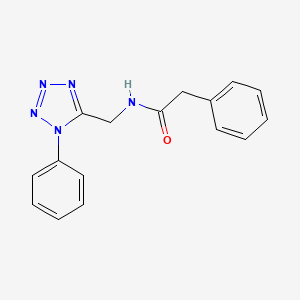
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
